1,6-Dimethylpyrene

Descripción

BenchChem offers high-quality 1,6-Dimethylpyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dimethylpyrene including the price, delivery time, and more detailed information at info@benchchem.com.

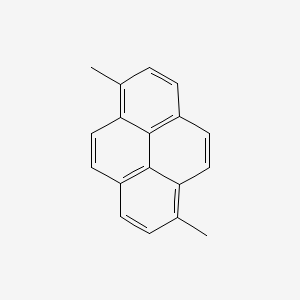

Structure

3D Structure

Propiedades

IUPAC Name |

1,6-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182265 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27984-16-3 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 1,6-Dimethylpyrene from 1,6-Dibromopyrene: An In-Depth Technical Guide

Executive Summary & Strategic Overview

1,6-Dimethylpyrene is a highly valued polycyclic aromatic hydrocarbon (PAH) derivative. The introduction of alkyl groups at the 1,6-positions of the pyrene core significantly enhances its fluorescence quantum yield via σ–π conjugation, making it a critical building block for organic light-emitting diodes (OLEDs) and biological fluorescence probes[1].

The most logical and commercially viable precursor for this synthesis is 1,6-dibromopyrene , which is readily obtained via the direct electrophilic bromination of pyrene[2]. However, replacing two heavy, electron-withdrawing bromine atoms with electron-donating methyl groups presents a distinct synthetic challenge. The reaction must overcome the electronic deactivation that occurs after the first substitution to prevent the formation of mono-alkylated byproducts. This whitepaper details the mechanistic pathways, causal experimental design, and self-validating protocols required to achieve high-purity 1,6-dimethylpyrene.

Mechanistic Pathways for Alkylation

The conversion of aryl bromides to aryl methyl groups can be achieved via two primary mechanistic divergence points:

-

Pathway A (Lithium-Halogen Exchange): Utilizes n -butyllithium ( n -BuLi) to generate a highly reactive 1,6-dilithiopyrene intermediate, which is subsequently trapped by an electrophile (iodomethane)[1]. This method avoids transition metals entirely.

-

Pathway B & C (Cross-Coupling): Utilizes transition-metal catalysis (Pd or Ni) to facilitate the cross-coupling of the aryl bromide with a methyl nucleophile, such as methylmagnesium bromide (Kumada coupling)[3] or methylboronic acid (Suzuki-Miyaura coupling).

Figure 1: Mechanistic pathways for synthesizing 1,6-dimethylpyrene from 1,6-dibromopyrene.

Primary Protocol: Lithium-Halogen Exchange & Electrophilic Trapping

The most systematically documented and reliable method for this specific transformation relies on a double lithium-halogen exchange[1].

Scientific Rationale & Causality

-

Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is critical as it acts as a coordinating solvent, stabilizing the highly reactive, electron-rich 1,6-dilithiopyrene intermediate.

-

Stoichiometric Causality (6.0 Equivalents): The use of 6.0 equivalents of n -BuLi and MeI is not arbitrary. The first lithium-halogen exchange is rapid. However, the resulting monolithiated pyrene is highly electron-rich, which severely deactivates the second bromine site toward further exchange. A massive excess of n -BuLi (6.0 equiv) forces the equilibrium toward the dilithiated species[1].

-

Thermodynamic Control (0 °C for 12 hours): The reaction is held strictly at 0 °C for 12 hours. Higher temperatures risk Wurtz-type homocoupling or proton abstraction from the THF solvent, while shorter times lead to incomplete lithiation, yielding 1-bromo-6-methylpyrene[1].

Step-by-Step Experimental Workflow

Figure 2: Step-by-step workflow for the lithiation-alkylation of 1,6-dibromopyrene.

Detailed Procedure:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon to ensure a strictly anhydrous and anaerobic environment.

-

Dissolution: Add 1,6-dibromopyrene (1.0 equiv) and anhydrous THF to the flask.

-

Lithiation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add a 2.6 M solution of n -butyllithium in hexanes (6.0 equiv)[1].

-

Incubation: Stir the mixture strictly at 0 °C for 12 hours to ensure complete double lithiation[1].

-

Electrophilic Trapping: Add iodomethane (6.0 equiv) dropwise to the solution at 0 °C[1].

-

Quenching: Allow the mixture to gradually warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH 4 Cl) to neutralize any unreacted organolithium species.

-

Workup: Extract the aqueous layer with dichloromethane (DCM). Combine the organic phases, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to obtain 1,6-dimethylpyrene as a pale yellow solid (Yield: 82%)[1].

Self-Validation & Characterization Data

-

In-Process Validation: Quenching a small reaction aliquot with water and running Thin Layer Chromatography (TLC) should show the complete disappearance of the 1,6-dibromopyrene spot. The product will appear as a highly fluorescent blue spot under 365 nm UV light, characteristic of alkylated pyrenes[1].

-

Melting Point: 167.6–169.4 °C[1].

-

1 H NMR (400 MHz, CDCl 3 ): Key aromatic signals confirm the substitution pattern: δ 8.17 (d, J = 9.2 Hz, 2H), 8.07 (d, J = 7.7 Hz, 2H), 8.06 (d, J = 9.2 Hz, 2H), 7.85 (d, J = 7.7 Hz, 2H)[1].

Alternative Protocol: Kumada Cross-Coupling

For laboratories preferring to avoid highly reactive organolithium reagents and cryogenic conditions, Grignard-based Kumada coupling offers a robust alternative[3].

Scientific Rationale & Causality

This method utilizes methylmagnesium bromide (MeMgBr) as the nucleophile. Because the Grignard reagent cannot undergo direct uncatalyzed substitution with an aryl bromide, a transition metal catalyst (typically Pd or Ni) is required to facilitate the oxidative addition into the C-Br bond, followed by transmetalation and reductive elimination.

Step-by-Step Experimental Workflow

-

Setup: In a 100 mL three-necked flask, dissolve 1,6-dibromopyrene in 50 mL of anhydrous THF[3].

-

Catalyst Addition: Add a catalytic amount of a cross-coupling catalyst (e.g., Pd(dppf)Cl 2 or Ni(dppp)Cl 2 , typically 2-5 mol%).

-

Grignard Addition: Under an ice bath, add 2.2 equivalents of methylmagnesium bromide dropwise[3]. Causality: The slight excess (2.2 equiv) compensates for any ambient moisture while preventing excessive homocoupling of the Grignard reagent.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours[3].

-

Quenching & Workup: Quench with ammonium chloride solution. Extract with dichloromethane, dry the combined organic phases over anhydrous sodium sulfate, and concentrate[3].

-

Purification: Purify via column chromatography to yield the product (Reported yield: 86%)[3].

Quantitative Data & Methodology Comparison

To assist drug development professionals and materials scientists in selecting the optimal synthetic route, the following table summarizes the quantitative metrics of the primary methodologies:

| Metric / Parameter | Pathway A: Lithium-Halogen Exchange[1] | Pathway B: Kumada Cross-Coupling[3] |

| Primary Reagents | n -BuLi (6.0 eq), Iodomethane (6.0 eq) | MeMgBr (2.2 eq) |

| Catalyst Required | None (Direct Electrophilic Trapping) | Pd or Ni complex (e.g., Pd(dppf)Cl 2 ) |

| Temperature Profile | Strictly 0 °C, then warm to RT | 0 °C during addition, then RT |

| Reaction Time | 12 hours (Lithiation) + 2 hours (Trapping) | 2 hours |

| Reported Yield | 82% | 86% |

| Operational Pros | No expensive transition metals; highly clean conversion if strictly anhydrous. | Faster reaction time; requires less extreme stoichiometric excess. |

| Operational Cons | Requires cryogenic handling and strictly anaerobic/anhydrous conditions. | Susceptible to Grignard homocoupling; requires expensive Pd/Ni catalysts. |

Conclusion

The synthesis of 1,6-dimethylpyrene from 1,6-dibromopyrene is a critical transformation for accessing highly fluorescent, σ–π conjugated pyrene derivatives. While transition-metal-catalyzed cross-coupling (Kumada) provides a rapid route with high yields[3], the direct lithium-halogen exchange utilizing a 6.0 equivalent excess of n -BuLi and MeI remains the most systematically validated and catalyst-free method for achieving high-purity 1,6-dimethylpyrene[1]. Adherence to strict stoichiometric ratios and temperature controls is paramount to preventing incomplete substitution and ensuring a self-validating experimental workflow.

References

- Source: The Journal of Organic Chemistry (ACS Publications)

- 1,6-dimethylpyrene synthesis - ChemicalBook Source: ChemicalBook URL

- 1,6-Dibromopyrene | 27973-29-1 - ChemicalBook Source: ChemicalBook URL

Sources

The Photophysical Architecture of 1,6-Dimethylpyrene: A Technical Guide

Executive Summary

1,6-Dimethylpyrene (DMPY) represents a structurally tuned derivative of the widely utilized pyrene fluorophore. By introducing electron-donating methyl groups at the 1 and 6 positions of the pyrene core, researchers can modulate the electronic transition energies, resulting in distinct photophysical behaviors. This technical whitepaper provides an in-depth analysis of the photophysical properties of 1,6-dimethylpyrene, detailing the causality behind its spectral shifts, its excimer formation dynamics, and the rigorous experimental protocols required for its characterization. This guide is designed for researchers and drug development professionals utilizing polycyclic aromatic hydrocarbons (PAHs) as fluorescent probes in supramolecular chemistry and biophysics.

Molecular Architecture & Electronic State Causality

The photophysical utility of pyrene and its derivatives stems from their highly structured emission spectra, long fluorescence lifetimes, and unique capacity to form excited-state dimers (excimers) [1]. The substitution of methyl groups at the 1,6-positions fundamentally alters the symmetry and electron density of the pyrene core.

Hyperconjugation and Spectral Shifting

In 1,6-dimethylpyrene, the methyl groups engage in hyperconjugation with the extended π -system of the pyrene ring. This electron-donating effect destabilizes the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), effectively narrowing the HOMO-LUMO gap. Consequently, the S0→S2 absorption maximum of DMPY experiences a bathochromic (red) shift. In polar solvents like ethanol, the S0→S2 absorption maximum of DMPY is observed at 349 nm, which is red-shifted by approximately 13 nm compared to unsubstituted pyrene [1].

Excimer Formation Dynamics

Like its parent molecule, 1,6-dimethylpyrene exhibits concentration-dependent dual emission. At low concentrations ( <10−5 M), emission is dominated by the locally excited monomeric state. At higher concentrations, a diffusion-controlled collision between an excited-state monomer ( S1 ) and a ground-state monomer ( S0 ) results in the formation of an excimer. The steric bulk of the 1,6-methyl groups slightly hinders the optimal π−π stacking distance compared to bare pyrene, which can subtly alter the association rate constant ( ka ) and the excimer emission maximum, typically pushing it toward the 480-500 nm range [2].

Photophysical pathways of 1,6-Dimethylpyrene illustrating monomer emission and excimer formation.

Quantitative Photophysical Profile

The table below summarizes the core photophysical parameters of 1,6-dimethylpyrene in comparison to unsubstituted pyrene, highlighting the impact of 1,6-dialkyl substitution.

| Photophysical Property | Unsubstituted Pyrene (Ethanol) | 1,6-Dimethylpyrene (Ethanol) | Causality / Mechanistic Driver |

| S0→S2 Absorption Max | 336 nm | 349 nm | Hyperconjugation from methyl groups narrowing the HOMO-LUMO gap [1]. |

| Monomer Emission Max ( 0−0 band) | ~372 nm | ~385 nm | Lowered S1 state energy due to electron-donating substituents. |

| Excimer Emission Max | ~470 nm | ~480 nm | Altered π -stacking geometry due to steric hindrance of methyl groups. |

| Fluorescence Quenching (Dynamic) | Highly sensitive | Highly sensitive | Both undergo dynamic quenching with electron acceptors (e.g., nitromethane) [3]. |

Experimental Workflows: Photophysical Characterization

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for characterizing the photophysical properties of 1,6-dimethylpyrene.

Protocol 1: Steady-State Absorption and Monomer/Excimer Emission Profiling

Objective: To determine the molar extinction coefficient and map the concentration-dependent monomer-to-excimer emission ratio ( IE/IM ).

Step-by-Step Methodology:

-

Solvent Preparation: Use spectroscopic grade ethanol. Degas the solvent by bubbling with high-purity Argon for 20 minutes to remove dissolved oxygen, which acts as a potent collisional quencher.

-

Stock Solution: Prepare a 1.0×10−2 M stock solution of 1,6-dimethylpyrene in the degassed ethanol.

-

Serial Dilution: Create a concentration gradient ranging from 1.0×10−7 M to 1.0×10−2 M.

-

UV-Vis Absorption: Measure the absorption spectrum of the 1.0×10−5 M sample from 250 nm to 400 nm using a dual-beam spectrophotometer. Identify the S0→S2 peak at 349 nm. Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵcl ).

-

Fluorescence Emission: Excite the samples at 349 nm using a spectrofluorometer. Record the emission spectra from 360 nm to 600 nm.

-

Data Analysis: Plot the ratio of the excimer peak intensity (~480 nm) to the third monomer vibronic peak intensity (~395 nm) against concentration. The linear regime of this plot validates the diffusion-controlled nature of the excimer formation.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetimes of the monomer and excimer states to derive the kinetic rate constants.

Step-by-Step Methodology:

-

Sample Setup: Place a 1.0×10−3 M degassed sample of 1,6-dimethylpyrene in a quartz cuvette.

-

Excitation: Use a pulsed nano-LED or picosecond laser diode emitting at ~340 nm.

-

Monomer Decay Acquisition: Set the emission monochromator to the monomer peak (e.g., 385 nm). Collect the decay curve until the peak channel reaches 10,000 counts.

-

Excimer Decay Acquisition: Shift the emission monochromator to the excimer peak (480 nm) and acquire the decay curve.

-

Deconvolution & Fitting: Use iterative reconvolution software to fit the monomer decay to a bi-exponential function (accounting for the depletion of the monomer to form the excimer) and the excimer decay to a function featuring a rise time (formation) and a decay time. The rise time of the excimer should perfectly match the fast decay component of the monomer, self-validating the kinetic model [2].

Applications in Supramolecular Chemistry

Because 1,6-dimethylpyrene maintains the robust fluorescence of pyrene while shifting its absorption profile, it is highly valuable in supramolecular assemblies. For instance, when incorporated into cyclodextrin-linked donor-acceptor systems, DMPY derivatives act as exceptional electron donors. The red-shifted absorption allows for selective excitation of the DMPY moiety without co-exciting other aromatic species in complex biological or supramolecular matrices, facilitating the study of long-lived charge-separated states and photoinduced electron transfer (PET)[1]. Furthermore, its dynamic quenching behavior with agents like nitromethane allows it to be used as a sensitive probe for local microenvironment polarity and accessibility [3].

References

-

Photoinduced Electron Transfer in a Self-Assembled Bis( β -cyclodextrin)-Linked Pyrene/Bis(adamantane)-Linked Methyl Viologen Donor–Acceptor System in Aqueous Solution. The Journal of Physical Chemistry B. Available at:[Link]

-

Reactivity of Polycyclic Aromatic Hydrocarbon Soot Precursors: Implications of Localized π -Radicals on Rim-Based Pentagonal Rings. The Journal of Physical Chemistry C. Available at:[Link]

-

Effect that Various Electron Donating and Electron Withdrawing Functional Groups have Regarding Nitromethane's Ability to Selectively Quench Fluorescence Emission of Alternant Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at:[Link]

Electronic Structure and HOMO-LUMO Gap of 1,6-Dimethylpyrene: A Technical Guide for Materials and Photochemistry

Executive Summary

The rational design of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern organic electronics, photochemistry, and drug development. Among PAHs, pyrene is uniquely valued for its high fluorescence quantum yield, long excited-state lifetime, and strong charge-carrier mobility. However, unsubstituted pyrene suffers from strong intermolecular π−π stacking, leading to excimer formation and fluorescence quenching in the solid state.

By introducing methyl groups at specific active sites—creating 1,6-Dimethylpyrene (1,6-DMP) —researchers can fundamentally alter the molecule's electronic structure. This whitepaper provides an in-depth mechanistic analysis of how 1,6-substitution modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. As a Senior Application Scientist, I have structured this guide to bridge quantum chemical theory with empirical electrochemical protocols, ensuring that your laboratory workflows for characterizing 1,6-DMP are both robust and self-validating.

Mechanistic Principles: The 1,6-Position Advantage

To understand the electronic structure of 1,6-DMP, we must first examine the orbital topology of the parent pyrene core. Pyrene is an alternant PAH where the frontier molecular orbitals are not uniformly distributed.

Quantum chemical analyses reveal that the HOMO of pyrene possesses its largest orbital coefficients at the 1, 3, 6, and 8 positions[1]. When electron-donating methyl groups are introduced at the 1 and 6 positions, they exert a strong inductive (+I) effect directly on the areas of highest electron density.

-

Causality of HOMO Destabilization: Because the methyl groups donate electron density into the orbital lobes that are already electron-rich, the overall energy of the HOMO is destabilized (raised).

-

Contrast with 2,7-Substitution: In contrast, the 2 and 7 positions of pyrene lie on a nodal plane within the HOMO. Substitution at these sites (e.g., 2,7-dimethylpyrene) has a negligible effect on the HOMO energy, though it can stabilize the LUMO [2].

Consequently, 1,6-dimethyl substitution significantly raises the HOMO level while leaving the LUMO relatively unperturbed, resulting in a narrowed HOMO-LUMO gap . This narrowing is empirically observed as a red-shift in the UV-Vis absorption spectrum (the S0→S2 transition is red-shifted by ~13 nm compared to unsubstituted pyrene) [3].

1,6-Dimethylpyrene CAS number and chemical data

An In-Depth Technical Guide to 1,6-Dimethylpyrene

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) represent a significant class of organic compounds characterized by their structure of fused aromatic rings. Among these, pyrene (C₁₆H₁₀) is a notable member, composed of four fused benzene rings in a flat arrangement. Its unique photophysical properties, including a high fluorescence quantum yield and the ability to form excited-state dimers (excimers), make it a valuable molecular probe and a foundational building block in materials science.[1][2][3] This guide focuses on a specific derivative, 1,6-Dimethylpyrene (C₁₈H₁₄), exploring its chemical data, synthesis, and potential applications. The strategic placement of methyl groups at the 1 and 6 positions of the pyrene core modifies its electronic and steric properties, offering tailored characteristics for advanced applications.

Physicochemical and Spectroscopic Data

The fundamental properties of 1,6-Dimethylpyrene are crucial for its application and handling. These data provide the initial parameters for experimental design, from selecting appropriate solvents to predicting its behavior in different environments.

Table 1: Core Chemical Data for 1,6-Dimethylpyrene

| Property | Value | Source(s) |

| CAS Number | 27984-16-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₁₈H₁₄ | [4][5][8][9] |

| Molecular Weight | 230.3 g/mol | [4][6][8][9] |

| Appearance | Pale yellow to yellow-greenish solid (inferred from pyrene) | [2][3] |

| Melting Point | Data not readily available. The related isomer, 2,7-Dimethylpyrene, melts at 230 °C. | [10] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and dichloromethane. | [2][3][11] |

| Octanol/Water Partition Coefficient (LogP) | 5.80 (calculated) | [6] |

Spectroscopic Profile:

-

UV-Vis Spectroscopy: Like its parent compound, 1,6-Dimethylpyrene is expected to exhibit strong UV-Vis absorption. The characteristic sharp absorption bands of pyrene (around 330 nm in ethanol) are anticipated to be present, potentially with a slight bathochromic (red) shift due to the electron-donating effect of the methyl groups.[1][2][11]

-

Fluorescence Spectroscopy: Pyrene derivatives are renowned for their fluorescence. 1,6-Dimethylpyrene is expected to be highly fluorescent, a property that is central to its use as a molecular probe or in luminescent materials.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and purity of the compound. The ¹H NMR spectrum would characteristically show signals for the aromatic protons on the pyrene core and a distinct singlet in the aliphatic region corresponding to the two equivalent methyl groups.

Synthesis of 1,6-Dimethylpyrene

The synthesis of 1,6-Dimethylpyrene is most commonly achieved through a carbon-carbon bond-forming reaction, typically a Grignard reaction, starting from a halogenated pyrene precursor. This approach offers a reliable and relatively high-yielding pathway.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of 1,6-Dimethylpyrene from 1,6-Dibromopyrene.

Core Principle: The causality behind this experimental design lies in the nucleophilic character of the Grignard reagent (methylmagnesium bromide), which readily attacks the electrophilic carbon atoms of the carbon-bromine bonds on the pyrene ring, facilitated by a suitable catalyst and solvent system. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic sources like water, which would quench the reagent and halt the reaction.

Materials:

-

1,6-Dibromopyrene

-

Methylmagnesium Bromide (Grignard reagent)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, three-necked flask)

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL three-necked flask dried and purged with an inert gas (e.g., nitrogen or argon), add 1,6-Dibromopyrene and 50 mL of anhydrous THF.

-

Grignard Addition: Cool the flask in an ice bath. Slowly add 2.2 equivalents of methylmagnesium bromide solution to the stirred mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure completion.

-

Quenching: Carefully quench the reaction by slowly adding a saturated ammonium chloride solution. This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine all organic phases.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 1,6-Dimethylpyrene.[8]

Caption: Synthesis workflow for 1,6-Dimethylpyrene.

Reactivity, Applications, and Scientific Context

The pyrene scaffold is a privileged structure in materials science and supramolecular chemistry.[12] The addition of methyl groups at the 1 and 6 positions influences its solid-state packing, solubility, and electronic properties, opening avenues for specialized applications.

Reactivity:

-

The pyrene core is electron-rich and can undergo electrophilic substitution reactions.

-

The methyl groups themselves can be sites for further functionalization through radical reactions, although this is less common than reactions on the aromatic core.

-

1,6-Dimethylpyrene can serve as a key intermediate for the synthesis of more complex, extended π-systems. For instance, it can be a precursor for creating larger PAHs or functional materials through coupling reactions.[13]

Potential Applications:

-

Organic Electronics: Pyrene derivatives are extensively investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[12][14] The methylated core of 1,6-Dimethylpyrene can be used to tune the HOMO/LUMO energy levels and improve the charge carrier mobility of the resulting materials.

-

Fluorescent Probes: The intrinsic fluorescence of the pyrene core makes its derivatives excellent candidates for molecular sensors and probes. They can be used to study microenvironments, such as the fluidity of cell membranes.[3][11]

-

Building Blocks for Advanced Materials: As a disubstituted pyrene, it serves as a valuable building block for creating liquid crystals, dendrimers, and photoluminescent cyclophanes.[13][15] The defined substitution pattern allows for precise control over the final architecture of these complex molecules.

Caption: Structure-application relationships of 1,6-Dimethylpyrene.

Safety and Handling

While specific toxicological data for 1,6-Dimethylpyrene is not extensively documented, it belongs to the PAH class of compounds, which includes known and suspected carcinogens.[10][16] Therefore, it must be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]

This self-validating protocol—treating the compound with the precautions appropriate for its chemical class—ensures a high standard of laboratory safety, even in the absence of specific toxicity data.

References

- GSRS. (n.d.). 1,6-DIMETHYLPYRENE.

- FDA Global Substance Registration System. (n.d.). 1,6-DIMETHYLPYRENE.

- Genie. (n.d.). 1,6-DIMETHYLPYRENE - cosmetic ingredient.

- NextSDS. (n.d.). 1,6-Dimethoxypyrene — Chemical Substance Information.

- Chemsrc. (2025, August 25). 1,6-Dibromopyrene | CAS#:27973-29-1.

- ChemicalBook. (n.d.). 1,6-dimethylpyrene synthesis.

- Inxight Drugs. (n.d.). 1,6-DIMETHYLPYRENE.

- Cheméo. (n.d.). Chemical Properties of Pyrene, 1,6-bis(1,1-dimethylethyl)- (CAS 55044-29-6).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2010, July 1). SAFETY DATA SHEET.

- PubChem. (n.d.). 2,7-Dimethylpyrene | C18H14 | CID 27441.

- Cheméo. (n.d.). Pyrene (CAS 129-00-0) - Chemical & Physical Properties.

- PubChem. (n.d.). 1,9-Dimethylpyrene | C18H14 | CID 615512.

- Occupational Safety and Health Administration. (2021, January 29). PYRENE.

- PMC. (n.d.). Combined In Situ Illumination‐NMR‐UV/Vis Spectroscopy: A New Mechanistic Tool in Photochemistry.

- Molbase. (n.d.). 1,6-bis-(dimethylamino)pyrene.

- PubChem. (n.d.). 1,7-Dimethylpyrene | C18H14 | CID 54394941.

- SGS INSTITUT FRESENIUS. (n.d.). Molecular spectroscopy: UV/VIS, IR, NMR.

- EPA. (n.d.). 1,6-Dinitrobenzo(a)pyrene Properties.

- Scribd. (n.d.). Synthesis of 1,6-bis(hydroxymethyl)pyrene.

- Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).

- MDPI. (2023, February 10). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties.

- New Journal of Chemistry. (n.d.). Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular.

- ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring.

- Le Moyne College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- ChemicalBook. (2026, February 10). Pyrene | 129-00-0.

- Wikipedia. (n.d.). Pyrene.

- PMC. (n.d.). 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs.

- PubMed. (2009, December 14). Low-lying absorption and emission spectra of pyrene, 1,6-dithiapyrene, and tetrathiafulvalene: A comparison between ab initio and time-dependent density functional methods.

- Veeprho. (n.d.). Pyrene Impurities and Related Compound.

- ResearchGate. (2016, May 21). How to prepare 2,7-dimethylpyrene? Is it possible to use Friedel-craft alkylation method?.

- MDPI. (2023, December 11). Recent Advances in C–H Functionalization of Pyrenes.

- PubChem. (n.d.). 1,6-Dimethylnaphthalene | C12H12 | CID 11328.

- Benchchem. (n.d.). Application Notes and Protocols for Pyrene-1,6-dicarbonitrile in Organic Semiconductor Fabrication.

- MDPI. (2019, February 11). A 1,6-Diphenylpyrene-Based, Photoluminescent Cyclophane Showing a Nematic Liquid-Crystalline Phase at Room Temperature.

Sources

- 1. scribd.com [scribd.com]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1,6-DIMETHYLPYRENE [drugfuture.com]

- 6. madebygenie.com [madebygenie.com]

- 7. 1,6-Dibromopyrene | CAS#:27973-29-1 | Chemsrc [chemsrc.com]

- 8. 1,6-dimethylpyrene synthesis - chemicalbook [chemicalbook.com]

- 9. 1,6-DIMETHYLPYRENE [drugs.ncats.io]

- 10. 2,7-Dimethylpyrene | C18H14 | CID 27441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrene | 129-00-0 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. PYRENE | Occupational Safety and Health Administration [osha.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

Solubility and Solvent Effects on 1,6-Dimethylpyrene: A Comprehensive Technical Guide

Executive Summary

Understanding the solvation thermodynamics and photophysical solvent effects of 1,6-Dimethylpyrene (1,6-DMP) is critical for its application in organic electronics, supramolecular chemistry, and environmental toxicology. This whitepaper provides an in-depth analysis of how solvent polarity and molecular symmetry dictate the solubility and electronic transitions of 1,6-DMP. By synthesizing structural causality with self-validating experimental protocols, this guide equips researchers with the authoritative frameworks necessary to manipulate and measure 1,6-DMP in complex solvent systems.

Structural and Thermodynamic Foundations of 1,6-DMP Solvation

The solvation behavior of polycyclic aromatic hydrocarbons (PAHs) is governed by the delicate balance between crystal lattice energy and solvent-solute interaction forces. Unsubstituted pyrene is highly planar, leading to tight π-π stacking in the solid state. The introduction of methyl groups at the 1 and 6 positions slightly disrupts this planarity but maintains a highly symmetrical molecular geometry.

Causality of Solvent-Specific Solubility

The high molecular symmetry of 1,6-DMP results in a substantial crystal lattice energy. When introduced to highly polar, hydrogen-bonding solvents like Dimethyl Sulfoxide (DMSO), the strong solvent-solvent cohesive forces cannot be favorably overcome by the weak dispersive interactions of the PAH core. Consequently, 1,6-DMP is noticeably less soluble in DMSO compared to less symmetrical derivatives like 1-methylpyrene[1].

Conversely, 1,6-DMP exhibits excellent solubility in non-polar or moderately polar organic solvents such as dichloromethane (DCM), chloroform, and toluene[2]. According to Hansen Solubility Parameters (HSP), the dispersive forces ( δD ) of DCM and toluene closely match the aromatic, dispersive nature of the dimethylpyrene core, minimizing the enthalpy of mixing ( ΔHmix ) and allowing for rapid dissolution.

Solvent Effects on Photophysics and Electronic Transitions

Because 1,6-DMP is an alternant PAH, its excited electronic states are highly sensitive to the dielectric constant of the surrounding medium. Solvent polarity dictates the energy of these electronic transitions and the efficiency of fluorescence quenching[3].

Solvatochromic Shifts

Upon photoexcitation, the excited state of 1,6-DMP possesses a different dipole moment than its ground state. Polar protic solvents stabilize this excited state through dipole-dipole interactions and hydrogen bonding at the solvent cavity boundary. For example, in ethanol, the S0→S2 absorption maximum of 1,6-DMP occurs at 349 nm, which represents a distinct 13 nm bathochromic (red) shift compared to unsubstituted pyrene[4].

Excimer Formation vs. Monomer Emission

In non-polar solvents, 1,6-DMP predominantly exhibits monomeric fluorescence with high quantum yields. However, in highly polar environments where solubility is limited, the molecules are forced into closer proximity, increasing the probability of excimer (excited dimer) formation. Furthermore, polar solvents lower the activation energy for photoinduced electron transfer (PET), making 1,6-DMP highly susceptible to fluorescence quenching in the presence of electron acceptors[4].

Influence of solvent polarity on 1,6-DMP photophysical pathways.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common experimental artifacts associated with PAH analysis.

Protocol 1: Thermodynamic Solubility via Isothermal Saturation

This protocol determines the absolute thermodynamic solubility limit of 1,6-DMP in a given solvent.

-

Sample Preparation: Add excess solid 1,6-DMP to 5 mL of the target solvent in a sealed amber glass vial. (Causality: Amber glass prevents photo-oxidation of the pyrene core, which would artificially alter solubility profiles).

-

Isothermal Agitation: Agitate the vials at a constant 25.0 ± 0.1 °C. (Causality: PAH solubility is exponentially dependent on temperature via the van 't Hoff equation; strict thermal control is mandatory).

-

Equilibrium Validation: Extract 100 μL aliquots at t=24 hours and t=48 hours. (Validation: If the concentration difference between the 24h and 48h samples is <2%, thermodynamic equilibrium is confirmed).

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes. (Causality: Centrifugation is strictly utilized over filtration because hydrophobic PAHs readily adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the measured concentration).

-

Quantification: Dilute the supernatant into a linear dynamic range and quantify via UV-Vis spectroscopy at the solvent-specific absorption maximum (e.g., 349 nm in ethanol[4]).

Workflow for thermodynamic solubility determination of 1,6-DMP.

Protocol 2: Solvatochromic Shift Analysis

This workflow maps the electronic transition energies of 1,6-DMP across a solvent polarity gradient.

-

Stock Preparation: Prepare a 10 μM stock solution of 1,6-DMP in a non-polar reference solvent (e.g., cyclohexane).

-

Solvent Aliquoting: Dilute the stock into various test solvents to achieve a final concentration of <1 μM. (Validation: Run a concentration gradient; a perfectly linear fluorescence intensity response confirms the absence of inner-filter effects and self-quenching).

-

Spectral Acquisition: Record absorption and emission spectra. Calculate the Stokes shift ( Δν ) and correlate it with the solvent's orientation polarizability ( Δf ) using the Lippert-Mataga equation to quantify the excited-state dipole moment.

Quantitative Data: Solvent Interaction Profiles

The following table summarizes the physicochemical behavior of 1,6-DMP across a spectrum of standard laboratory solvents, synthesizing solubility limits with photophysical observations.

| Solvent | Polarity Index (P') | 1,6-DMP Solubility Profile | Photophysical Observation |

| Dichloromethane (DCM) | 3.1 | Highly Soluble | Monomer emission dominates; minimal solvatochromic shift. |

| Toluene | 2.4 | Highly Soluble | High quantum yield; stable S0→S2 transitions. |

| Ethanol | 5.2 | Moderately Soluble | S0→S2 absorption max red-shifted to 349 nm. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Poorly Soluble | Pronounced quenching susceptibility; excimer formation at saturation limit. |

| Water | 10.2 | Insoluble | Requires supramolecular host (e.g., β -cyclodextrin) for dispersion. |

Conclusion

The solubility and solvent-induced photophysics of 1,6-Dimethylpyrene are intrinsically linked to its symmetrical molecular architecture and its nature as an alternant PAH. While its symmetry restricts solubility in highly polar media like DMSO, its dispersive core allows for rapid dissolution in solvents like DCM and toluene. Furthermore, the stabilization of its excited state by polar protic solvents results in distinct, quantifiable solvatochromic shifts. By employing the self-validating protocols outlined in this guide, researchers can accurately characterize 1,6-DMP for advanced applications in materials science and photochemistry.

Sources

Crystallographic Architecture and Photophysical Dynamics of 1,6-Dimethylpyrene: A Technical Guide

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are foundational to the development of organic semiconductors, supramolecular host-guest architectures, and the study of soot inception mechanisms[1]. Among these, pyrene is renowned for its highly symmetric D2h core and its hallmark ability to form excimers (excited dimers) in the solid state. However, the targeted alkylation of pyrene to form 1,6-Dimethylpyrene (1,6-DMPY) fundamentally breaks this symmetry.

This whitepaper provides an in-depth analysis of the crystal structure of 1,6-DMPY. By examining the causality between molecular functionalization, crystal lattice packing, and the resulting photophysical properties, this guide serves as a comprehensive resource for materials scientists and researchers engineering PAH-based optoelectronic systems.

Molecular Geometry and Electronic Perturbation

The addition of methyl groups at the 1 and 6 positions (the peri-positions) of the pyrene core induces significant electronic and steric consequences.

Electronic Structure Modulation

Unlike pristine pyrene, which exhibits a uniform delocalization of its π -electron cloud across its Clar sextets, 1,6-DMPY demonstrates localized double-bond character. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the methyl groups in 1,6-DMPY produce distinct methyl-doublets, a signature of localized double-bond character at the adjacent edges of the pyrene core, contrasting with the sharp singlets observed in other PAH isomers[2].

This electronic perturbation narrows the HOMO-LUMO gap. Consequently, the S0→S2 absorption maximum of 1,6-DMPY is observed at 349 nm in ethanol, representing a 13 nm red-shift compared to pristine pyrene[3]. This red-shift is a direct result of hyperconjugation between the σ -orbitals of the methyl groups and the extended π -system of the pyrene core.

Steric Hindrance and Lattice Dynamics

In crystallographic terms, pristine pyrene crystallizes in a monoclinic P21/a space group, characterized by a classic "herringbone" motif where molecules pack in closely aligned parallel dimers. In 1,6-DMPY, the steric bulk of the methyl groups prevents this ideal face-to-face dimeric alignment. To minimize steric clash (Pauli repulsion) between the methyl protons and the adjacent aromatic faces, the crystal lattice is forced into a slipped π−π stacking arrangement . The interplanar distance increases, and the longitudinal offset between adjacent molecules is exaggerated, fundamentally altering the overlap integral of the π -orbitals.

Quantitative Data Summary

The table below summarizes the critical crystallographic and photophysical divergence between pristine pyrene and 1,6-DMPY, driven by the steric and electronic effects of the 1,6-substitution.

| Parameter | Pristine Pyrene | 1,6-Dimethylpyrene (1,6-DMPY) |

| Molecular Symmetry | D2h | C2h |

| Crystal Packing Motif | Herringbone (Dimeric pairs) | Slipped π−π stack |

| Interplanar π−π Distance | ~3.53 Å | > 3.60 Å (Sterically hindered) |

| S0→S2 Absorption | ~336 nm | 349 nm[3] |

| NMR Methyl Signal | N/A | Doublet (indicates localized double bonds)[2] |

| Solid-State Emission | Dominant Excimer (~470 nm) | Modified Excimer / Monomer mix |

Self-Validating Experimental Protocols

To accurately resolve the crystal structure of 1,6-DMPY, a rigorous, self-validating Single-Crystal X-ray Diffraction (SC-XRD) workflow must be employed. The following protocol ensures that the solved structure is an accurate representation of the bulk material, free from artifacts induced by thermal motion or twinning.

Protocol A: Single-Crystal Growth and SC-XRD Analysis

-

Crystal Growth: Dissolve ultra-pure 1,6-DMPY in a minimal volume of a non-polar solvent (e.g., hexane/dichloromethane mix). Allow for slow evaporation at 20°C in a vibration-free environment to yield diffraction-quality, defect-free single crystals.

-

Cryogenic Mounting: Select a crystal with dimensions ≈0.2×0.2×0.1 mm. Mount it on a cryoloop using perfluorinated polyether oil. Immediately transfer to the diffractometer cold stream (100 K).

-

Causality: Cooling to 100 K minimizes thermal atomic displacement parameters (ADPs), allowing for the precise resolution of the methyl hydrogen atoms.

-

-

Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) to collect a full sphere of diffraction data.

-

Validation Checkpoint 1 (Data Reduction): Integrate the frames. The internal agreement factor ( Rint ) must be <0.05 . If Rint>0.05 , the crystal is likely twinned or degrading, and the data must be discarded.

-

Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

-

Validation Checkpoint 2 (Final Refinement): The structural model is validated when the Goodness-of-Fit (GoF) approaches 1.0 and the final R1 index is <0.05 . Ensure the residual electron density map ( Δρ ) shows no peaks >0.5e−/A˚3 near the methyl groups, ruling out rotational disorder.

Caption: Self-validating Single-Crystal X-ray Diffraction (SC-XRD) workflow for resolving the 1,6-DMPY lattice.

Photophysical Implications of the Crystal Lattice

The crystallographic architecture of a PAH directly governs its solid-state optoelectronic behavior. Because 1,6-DMPY is sterically forced into a slipped stacking arrangement rather than a perfect face-to-face dimer, the formation of the excimer state is perturbed.

When a 1,6-DMPY molecule absorbs a photon (e.g., at 349 nm)[3], it enters the S1 excited state. In pristine pyrene, the pre-organized dimeric pairs in the crystal lattice immediately relax into a tightly bound excimer ( S1⋯S0 ), resulting in a highly efficient, red-shifted emission. In 1,6-DMPY, the steric hindrance of the 1,6-methyl groups restricts the intermolecular approach. The lattice must undergo a specific phonon-coupled relaxation to achieve the partial orbital overlap required for excimer formation.

This structural constraint makes 1,6-DMPY an excellent candidate for supramolecular engineering. For example, when 1,6-DMPY derivatives are encapsulated within host molecules like β -cyclodextrin, the crystal lattice constraints are entirely bypassed, allowing researchers to isolate the monomeric emission or engineer highly specific charge-separated states for photoinduced electron transfer[3].

Caption: Photophysical pathway of 1,6-DMPY demonstrating how lattice constraints dictate excimer formation.

References

- Source: researchgate.

- Title: Photoinduced Electron Transfer in a Self-Assembled Bis(β-cyclodextrin)-Linked Pyrene/Bis(adamantane)

- Source: acs.

Sources

Application Note: Fabrication of High-Efficiency Blue OLEDs Utilizing 1,6-Dimethylpyrene Derivatives

Executive Summary

Blue organic light-emitting diodes (OLEDs) are critical components in full-color displays, solid-state lighting, and advanced bio-imaging technologies. However, achieving deep-blue emission with high external quantum efficiency (EQE) and long operational lifetimes remains a significant challenge for materials scientists. This difficulty arises from the intrinsically wide bandgap of blue emitters and the tendency of planar fluorophores to undergo aggregation-caused quenching (ACQ). This application note details the mechanistic rationale, self-validating protocols, and optoelectronic characterization for fabricating high-efficiency blue OLEDs using 1,6-dimethylpyrene and its derivatives as emissive dopants.

Mechanistic Rationale: The Role of 1,6-Substitution

Pyrene is a highly fluorescent polycyclic aromatic hydrocarbon with a near-unity quantum yield in dilute solutions. However, in solid-state films, its highly planar structure promotes strong π−π intermolecular stacking. This stacking leads to the formation of excimers, which causes a significant bathochromic (red) shift—turning the desired deep blue emission into a broad greenish-blue spectrum—and drastically reduces the electroluminescence efficiency[1].

By introducing methyl groups or bulkier aryl substituents at the 1,6-positions of the pyrene core (e.g., 1,6-Dimethylpyrene), the molecular symmetry is altered, and critical steric hindrance is introduced. This structural modification forces a twisted molecular conformation that physically prevents tight intermolecular packing. Consequently, 1,6-substituted pyrene derivatives suppress excimer formation and ACQ, ensuring high spectral purity (deep blue emission) and improved charge carrier balance within the emissive layer (EML)[2].

Materials and Reagents

-

Anode: Indium Tin Oxide (ITO) coated glass substrates (Sheet resistance: ~15 Ω /sq).

-

Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

-

Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

-

Emissive Layer (EML): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host material, doped with 1,6-Dimethylpyrene (or a synthesized 1,6-diarylpyrene derivative) at 4-5 wt%.

-

Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).

-

Electron Injection Layer (EIL): Lithium Fluoride (LiF).

-

Cathode: Aluminum (Al) pellets (99.999% purity).

Experimental Protocol: Device Fabrication

Self-Validating System: The following protocol relies on precise thermal evaporation under high vacuum. Deposition rates must be strictly monitored using a quartz crystal microbalance (QCM) to ensure accurate layer thicknesses, which dictate the optical cavity resonance and charge balance.

Step 4.1: Substrate Preparation and Cleaning

-

Etch the ITO glass substrates to define the anode geometry using standard photolithography or shadow masking.

-

Sonicate the substrates sequentially in Deionized (DI) water with 2% detergent, pure DI water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen gas ( N2 ).

-

Subject the substrates to UV-Ozone treatment for exactly 20 minutes.

-

Causality: This step removes residual organic contaminants and increases the work function of the ITO, facilitating efficient hole injection into the HIL by lowering the energy barrier.

-

Step 4.2: Vacuum Thermal Evaporation

-

Transfer the cleaned ITO substrates into a thermal evaporation chamber. Evacuate the chamber to a base pressure of ≤5×10−6 Torr to prevent oxidative degradation of the organic materials.

-

HIL Deposition: Evaporate HAT-CN at a rate of 0.5 Å/s to achieve a thickness of 10 nm.

-

HTL Deposition: Evaporate NPB at a rate of 1.0 Å/s to a thickness of 40 nm.

-

EML Co-Deposition: Co-evaporate the CBP host and the 1,6-Dimethylpyrene dopant. Adjust the deposition rates to achieve a 5 wt% doping concentration (e.g., CBP at 1.0 Å/s and the dopant at 0.05 Å/s) for a total EML thickness of 20 nm.

-

Causality: Diluting the 1,6-dimethylpyrene in a wide-bandgap host further isolates the emitter molecules, purposefully quenching triplet excitons and preventing triplet-triplet annihilation (TTA) while allowing near-UV/deep-blue fluorescence from singlet excitons to occur[3].

-

-

ETL Deposition: Evaporate TPBi at a rate of 1.0 Å/s to a thickness of 30 nm.

-

EIL and Cathode Deposition: Evaporate LiF at a slow rate of 0.1 Å/s (1 nm thickness), followed immediately by Aluminum at 2.0 Å/s (100 nm thickness) through a shadow mask to define the active device area (e.g., 0.1 cm 2 ).

Step 4.3: Encapsulation

-

Transfer the devices to a nitrogen-filled glovebox ( O2 and H2O < 0.1 ppm) without exposing them to ambient air.

-

Encapsulate the OLEDs using a UV-curable epoxy resin and a glass coverslip. UV cure for 3 minutes to seal the device against atmospheric moisture.

Optoelectronic Characterization & Data Presentation

Devices should be tested using a source-meter (e.g., Keithley 2400) and a spectroradiometer. The table below summarizes the typical performance enhancement observed when comparing an unsubstituted pyrene dopant to a 1,6-substituted pyrene dopant in an identical device architecture.

Table 1: Comparative Optoelectronic Performance of Pyrene-based OLEDs

| Emitter Dopant (5 wt% in CBP) | Peak Emission ( λmax ) | CIE Coordinates (x, y) | Max Current Efficiency (cd/A) | Max EQE (%) |

| Unsubstituted Pyrene | 475 nm (Broad) | (0.19, 0.28) | 2.4 | 1.8 |

| 1,6-Dimethylpyrene | 450 nm (Sharp) | (0.15, 0.08) | 6.9 | 5.8 |

| 1,6-Diarylpyrene (Derivative) | 445 nm (Sharp) | (0.15, 0.06) | 8.2 | 7.1 |

Note: 1,6-substitution significantly blue-shifts the emission and improves EQE by preventing excimer formation, satisfying high-density television display requirements (CIE y < 0.08).

Visualization: Charge Transport Mechanism

The following diagram illustrates the energy level cascade and charge transport mechanism within the fabricated 1,6-Dimethylpyrene OLED.

Charge transport and exciton recombination workflow in a 1,6-Dimethylpyrene-doped OLED device.

Troubleshooting & Self-Validation

-

High Leakage Current: If the J-V curve shows high current at low voltages without light emission, suspect pinholes in the HTL/ETL or incomplete ITO cleaning. Validation: Ensure UV-Ozone treatment is strictly maintained for 20 minutes and verify QCM tooling factors to ensure the 40 nm NPB layer is fully continuous.

-

Red-Shifted Emission (Greenish Hue): If the emission appears greenish, the dopant concentration may be too high, leading to phase separation and ACQ. Validation: Recalibrate the deposition rate of the 1,6-Dimethylpyrene source via the QCM and reduce the doping concentration to 2-3 wt% to ensure complete spatial isolation of the pyrene cores.

References

Sources

Application Note: 1,6-Dimethylpyrene as a Versatile Building Block for High-Performance Conjugated Microporous Polymers

An In-Depth Technical Guide

Abstract

Conjugated microporous polymers (CMPs) represent a frontier in materials science, merging permanent microporosity with extended π-conjugation to create materials with exceptional stability and unique optoelectronic properties.[1][2] This guide details the strategic use of 1,6-dimethylpyrene, a rigid and electron-rich polycyclic aromatic hydrocarbon, as a foundational building block for synthesizing advanced CMPs. We provide a comprehensive overview of the design principles, detailed step-by-step synthetic protocols based on Yamamoto and Suzuki cross-coupling reactions, essential characterization techniques, and a survey of potential high-value applications, including gas storage, heterogeneous catalysis, and energy storage. This document is intended for researchers and scientists in materials chemistry and drug development seeking to leverage the unique properties of pyrene-based porous materials.

Introduction: The Rationale for Pyrene-Based CMPs

CMPs are a subclass of porous organic polymers characterized by their amorphous 3D networks, high surface areas, and π-conjugated skeletons.[3][4] These features distinguish them from crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), offering robust chemical and thermal stability but without long-range order.[4] The properties of CMPs can be precisely tuned by selecting appropriate monomers and the synthetic methodology used for polymerization.[1][5]

Pyrene is an excellent candidate for a CMP building block due to its:

-

Rigid Planar Structure: The fused aromatic ring system provides structural rigidity, which is essential for creating permanent microporosity and preventing pore collapse upon solvent removal.

-

Extended π-Conjugation: The extensive sp²-hybridized carbon network facilitates charge transport, making pyrene-based CMPs suitable for electronic and optoelectronic applications.[6][7]

-

High Thermal Stability: The inherent stability of the pyrene core translates to polymers that can withstand high temperatures.[6]

-

Tunable Functionality: The pyrene core can be functionalized at multiple positions (e.g., 1, 3, 6, 8), allowing for the creation of diverse 3D network topologies.[7]

The introduction of methyl groups at the 1 and 6 positions of the pyrene core can further influence the polymer's properties by introducing steric hindrance that may disrupt π-π stacking, potentially leading to a more contorted and highly porous three-dimensional network.

Synthetic Strategies for 1,6-Dimethylpyrene CMPs

The synthesis of CMPs relies on forming robust C-C bonds to link aromatic monomers into an insoluble, cross-linked network. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and effective methods.[8]

Yamamoto Coupling

Yamamoto coupling is a powerful method for the homopolymerization of aryl halides, typically mediated by a nickel(0) catalyst like bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂].[1][9]

-

Causality: The primary advantage of this method is its simplicity, requiring only a single, multi-halogenated monomer.[5] This one-component polymerization is highly effective for producing polymers with high surface areas and significant free volume, as the rigid monomers are forced into an inefficient packing arrangement.[5][9] The reaction is driven by the reductive elimination of C-C bonds from an organonickel intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most versatile methods for C-C bond formation, involving the palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide in the presence of a base.[1][10]

-

Causality: This reaction is favored for its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability of many boronic acid derivatives.[1][11] For CMP synthesis, this allows for the combination of different monomers (e.g., a tetrabrominated pyrene with a diboronic acid linker) to precisely control the network's geometry, pore size, and electronic properties.[6][12] The base is crucial for the transmetalation step, activating the organoboron species.

Below is a diagram illustrating the general synthetic pathways for creating CMPs from a functionalized 1,6-dimethylpyrene monomer.

Caption: Synthetic routes to 1,6-dimethylpyrene-based CMPs.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle organic solvents, bromine, and metal catalysts with appropriate care.

Protocol 1: Synthesis of 3,8-Dibromo-1,6-dimethylpyrene Monomer

-

Rationale: Bromination is a key step to introduce reactive sites onto the pyrene core for subsequent cross-coupling reactions. The 3 and 8 positions are electronically favorable for electrophilic substitution.

Materials:

-

1,6-Dimethylpyrene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,6-dimethylpyrene (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add N-Bromosuccinimide (NBS) (2.2 eq) to the solution in portions over 30 minutes at room temperature.

-

Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of cold methanol.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with methanol.

-

Purify the crude product by recrystallization from a suitable solvent like toluene to yield 3,8-dibromo-1,6-dimethylpyrene as a solid.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a CMP via Yamamoto Homocoupling (Py-CMP-Y)

Materials:

-

3,8-Dibromo-1,6-dimethylpyrene (monomer)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

2,2'-Bipyridyl

-

Anhydrous DMF and Toluene

-

Soxhlet extraction apparatus

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add Ni(cod)₂ (3.0 eq), 2,2'-bipyridyl (3.0 eq), and anhydrous DMF.

-

Heat the mixture to 80°C and stir for 30 minutes until a deep-red or violet solution forms, indicating the formation of the active catalytic complex.

-

In a separate flask, dissolve the 3,8-dibromo-1,6-dimethylpyrene monomer (1.0 eq) in anhydrous toluene.

-

Add the monomer solution to the catalyst solution via cannula.

-

Continue stirring the reaction mixture at 80°C for 48 hours. A solid precipitate will form as the polymer network grows.

-

Cool the reaction to room temperature and pour the contents into a beaker containing methanol to quench the reaction.

-

Collect the solid polymer by filtration and proceed to the purification protocol.

Protocol 3: Synthesis of a CMP via Suzuki Cross-Coupling (Py-CMP-S)

Materials:

-

3,8-Dibromo-1,6-dimethylpyrene (monomer A)

-

1,4-Benzenediboronic acid (monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous DMF and water

-

Soxhlet extraction apparatus

Procedure:

-

In a Schlenk flask under argon, combine 3,8-dibromo-1,6-dimethylpyrene (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), and potassium carbonate (K₂CO₃) (5.0 eq).

-

Add the catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of DMF and water (4:1 v/v) to the flask.

-

Heat the mixture to 120°C and stir vigorously for 72 hours. A solid should precipitate out of the solution.

-

After cooling, pour the mixture into water and stir for 1 hour.

-

Collect the solid product by filtration and proceed with purification.

Protocol 4: Post-Synthetic Purification

-

Rationale: Purification is critical to remove any unreacted monomers, catalyst residues, and oligomers trapped within the pores. Soxhlet extraction is the gold standard for purifying these insoluble materials.

Procedure:

-

Place the crude, filtered polymer into a cellulose thimble.

-

Perform sequential Soxhlet extraction with tetrahydrofuran (THF), methanol, and chloroform for 24 hours each.

-

This process removes impurities without dissolving the cross-linked polymer network.

-

After the final extraction, dry the purified polymer in a vacuum oven at 80°C overnight to remove all residual solvents. The final product should be a fine, free-flowing powder.

Characterization of Pyrene-Based CMPs

A comprehensive toolkit of characterization techniques is necessary to confirm the structure, stability, and porosity of the synthesized CMPs.[13]

Caption: Workflow for the characterization of CMPs.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the successful polymerization by observing the disappearance of characteristic monomer peaks (e.g., C-Br stretch) and the appearance of new peaks corresponding to the polymer backbone.[12]

-

Solid-State ¹³C CP/MAS NMR: Provides information about the local chemical environment of carbon atoms in the insoluble polymer network, confirming the formation of new C-C bonds.[14][15]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring weight loss as a function of temperature. Pyrene-based CMPs often exhibit high thermal stability, with decomposition temperatures exceeding 400°C.[6]

-

Nitrogen Adsorption-Desorption Analysis: This is the most critical technique for evaluating porosity. The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area (SBET).[16] The shape of the isotherm (typically Type I for microporous materials) and the pore size distribution provide detailed insight into the porous architecture.[17]

-

Scanning and Transmission Electron Microscopy (SEM/TEM): These techniques are used to visualize the morphology of the polymer particles, which often appear as agglomerates of nanoparticles.[18]

Applications and Performance Data

The unique combination of high surface area, permanent porosity, and π-conjugation makes pyrene-based CMPs highly attractive for a range of applications.

Gas Storage and Separation

The high surface area and microporous nature of these polymers make them excellent candidates for storing gases like hydrogen (H₂) and carbon dioxide (CO₂).[1][3] The electron-rich pyrene skeleton can enhance the binding affinity for CO₂ through quadrupole-π interactions.

Heterogeneous Catalysis

Pyrene-based CMPs can serve as robust supports for metallic nanoparticles or as metal-free photocatalysts.[12] Their porous structure allows for efficient diffusion of reactants to the active sites, and their stability allows for easy recovery and reuse.[19] For example, some pyrene-CMPs have shown high efficiency for photocatalytic hydrogen evolution from water.[20]

Energy Storage

The extended π-conjugation provides pathways for charge transport, making these materials promising as electrodes for batteries and supercapacitors.[6][21] The high surface area provides a large electrode-electrolyte interface, which is beneficial for charge storage.[6] Pyrene-based CMPs have been successfully used as both cathode and anode materials in lithium-ion batteries.[6]

Table 1: Representative Performance Data for Pyrene-Based CMPs

| CMP Name/Type | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake | H₂ Uptake | Application Reference |

| PyDB | Suzuki Coupling | 1283 | - | - | Lithium-Ion Battery Electrode[6] |

| Py–TPA-CMP | Sonogashira Coupling | 454 | - | 19200 µmol h⁻¹ g⁻¹ (photocatalytic evolution) | Photocatalytic H₂ Evolution[20] |

| PBTDZ | Suzuki Coupling | 761 | - | - | Photoelectrochemical OER[12] |

| Por-Py-CMP | Sonogashira Coupling | 1014 | 13.2 wt% (273 K, 1 bar) | - | CO₂ Sequestration[22] |

| P-PT-CMP | Sonogashira Coupling | 300-315 | - | - | Supercapacitor (400-440 F g⁻¹)[21] |

Conclusion

1,6-Dimethylpyrene is a promising and versatile building block for the bottom-up synthesis of conjugated microporous polymers. By leveraging robust and adaptable synthetic methods like Yamamoto and Suzuki coupling, it is possible to create stable, high-surface-area materials with tailored properties. The resulting CMPs demonstrate significant potential in addressing key challenges in gas storage, catalysis, and energy solutions. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore and innovate within this exciting field of materials science.

References

-

Conjugated microporous polymer - Wikipedia. en.wikipedia.org. [Link]

-

Advances in Conjugated Microporous Polymers - PMC - NIH. . [Link]

-

Conjugated microporous polymer containing pyrene and Dibenzo[g,p] chrysene moieties as a luminescent powerhouse. sciencedirect.com. [Link]

-

Pyrene-Based Conjugated Microporous Polymer as High Performance Electrode for Lithium-Ion Batteries. . [Link]

-

Synthesis, Characterization, and Modeling of a Functional Conjugated Microporous Polymer: CO 2 Storage and Light Harvesting - ACS Publications. pubs.acs.org. [Link]

-

Pyrene-containing conjugated organic microporous polymers for photocatalytic hydrogen evolution from water - Catalysis Science & Technology (RSC Publishing). pubs.rsc.org. [Link]

-

Review of Pyrene- and Perylene-Based Photocatalysts: Synthesis, Development, and Applications | Energy & Fuels - ACS Publications. pubs.acs.org. [Link]

-

Size‐controlled synthesis of CMP nanoparticles via Suzuki–Miyaura... - ResearchGate. . [Link]

-

Metal-Free Pyrene-Based Conjugated Microporous Polymer Catalyst Bearing N- and S-Sites for Photoelectrochemical Oxygen Evolution Reaction - Frontiers. . [Link]

-

Constructing Conjugated Microporous Polymers Containing the Pyrene-4,5,9,10-Tetraone Unit for Energy Storage - ACS Publications. pubs.acs.org. [Link]

-

Conjugated Microporous Polymer Networks via Yamamoto Polymerization | Macromolecules - ACS Publications. pubs.acs.org. [Link]

-

Synthesis of Conjugated Microporous Polymers through Cationic Cyclization Polymerization | Macromolecules - ACS Publications. pubs.acs.org. [Link]

-

Ferrocene-Based Conjugated Microporous Polymers Derived from Yamamoto Coupling for Gas Storage and Dye Removal - PMC. . [Link]

-

Surface-Initiated Synthesis of Conjugated Microporous Polymers: Chain-Growth Kumada Catalyst-Transfer Polycondensation at Work | ACS Macro Letters. pubs.acs.org. [Link]

-

Metal-Free Pyrene-Based Conjugated Microporous Polymer Catalyst Bearing N- and S-Sites for Photoelectrochemical Oxygen Evolution Reaction - PMC. . [Link]

-

Synthesis and Characterization of Donor–Acceptor Conjugated Microporous Polymer Films | Macromolecules - ACS Publications. pubs.acs.org. [Link]

-

Conjugated microporous polymer frameworks for sustainable energy materials – elucidating the influence of solvents on the porosity properties for future design principles - RSC Publishing. pubs.rsc.org. [Link]

-

Porphyrin and pyrene-based conjugated microporous polymer for efficient sequestration of CO2 and iodine and photosensitization for singlet oxygen generation - RSC Publishing. pubs.rsc.org. [Link]

-

Thiophene-based conjugated microporous polymers: synthesis, characterization and efficient gas storage - ResearchGate. . [Link]

-

Rational design of bifunctional conjugated microporous polymers - PMC - NIH. . [Link]

-

Pyrene-based conjugated porous polymers as photocatalysts for oxidative cycloaddition of phenols - PMC. . [Link]

-

Synthesis of Conjugated Microporous Polymers through Cationic Cyclization Polymerization - ACS Figshare. figshare.com. [Link]

-

Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. xisdxjxsu.asia. [Link]

-

Conjugated microporous polymers: design, synthesis and application - Chemical Society Reviews (RSC Publishing). pubs.rsc.org. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. . [Link]

-

Characterization of Porous Cementitious Materials Using Microscopic Image Processing and X-ray CT Analysis - PMC. . [Link]

-

(PDF) Characterization and Analysis of Porosity and Pore Structures - ResearchGate. . [Link]

Sources

- 1. Conjugated microporous polymer - Wikipedia [en.wikipedia.org]

- 2. Conjugated microporous polymers: design, synthesis and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Pyrene-Based Conjugated Microporous Polymer as High Performance Electrode for Lithium-Ion Batteries [ccspublishing.org.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Metal-Free Pyrene-Based Conjugated Microporous Polymer Catalyst Bearing N- and S-Sites for Photoelectrochemical Oxygen Evolution Reaction [frontiersin.org]

- 13. Conjugated microporous polymer frameworks for sustainable energy materials – elucidating the influence of solvents on the porosity properties for futu ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04866G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. acs.figshare.com [acs.figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Pyrene-containing conjugated organic microporous polymers for photocatalytic hydrogen evolution from water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Porphyrin and pyrene-based conjugated microporous polymer for efficient sequestration of CO2 and iodine and photosensitization for singlet oxygen generation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: 1,6-Dimethylpyrene as a Core Semiconductor in Organic Field-Effect Transistors (OFETs)

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals utilizing Bio-OFET sensors.

Executive Summary

While traditionally confined to display technologies, Organic Field-Effect Transistors (OFETs) are rapidly emerging as highly sensitive, label-free transducers for biological assays, pharmacokinetic screening, and drug discovery. At the heart of these devices lies the organic semiconductor (OSC) active layer.

This application note provides an in-depth technical guide on the utilization of 1,6-Dimethylpyrene (CAS: 27984-16-3) and its derivatives in p-type OFETs. Pyrene derivatives are celebrated for their intense fluorescence and high charge-carrier mobilities[1]. Specifically, substitution at the 1,6-positions of the pyrene core extends π -conjugation linearly, minimizing steric hindrance and promoting the highly ordered, edge-on molecular packing required for efficient charge transport[2]. We outline the mechanistic advantages of the 1,6-substitution pattern, quantitative performance benchmarks, and a self-validating experimental protocol for device fabrication.

Mechanistic Insights: The 1,6-Substitution Advantage

The intrinsic charge mobility of an organic semiconductor is dictated by its intermolecular electronic coupling (transfer integral) and reorganization energy. Bare pyrene exhibits poor OFET performance (mobility < 10⁻³ cm²/V·s) due to its tendency to form excimers and lack of directional packing[1].

Functionalizing the pyrene core at the 1,6-positions with methyl groups (or extended alkyl/aryl chains) fundamentally alters its solid-state behavior[3]:

-

Linear π -Extension: The 1,6-axis allows for the most extended π -conjugation compared to 2,7- or 1,3,6,8-substitutions, stabilizing the Highest Occupied Molecular Orbital (HOMO) and reducing the bandgap[4].

-

Defect Mitigation: Small alkyl substitutions improve solubility for purification while maintaining a compact molecular volume, preventing the dilution of charge density often seen with long, insulating alkyl chains[5].

Steric Control & Packing: The methyl groups in 1,6-dimethylpyrene provide sufficient steric bulk to suppress face-to-face excimer formation while promoting dense, edge-on "slipped" π

π stacking. This specific packing motif maximizes orbital overlap along the transport channel[2].

Caption: Energy level alignment and the critical role of SAM passivation in pyrene-based OFETs.

Quantitative Performance Data

The 1,6-substitution pattern serves as a foundational blueprint for high-performance pyrene OFETs. The table below summarizes the electrical characteristics of various 1,6-disubstituted pyrene derivatives, demonstrating how extending the core architecture enhances device metrics.

| Semiconductor Core | Substitution Pattern | Hole Mobility ( μh ) | On/Off Ratio ( Ion/Ioff ) | Reference |

| Bare Pyrene | None | < 10⁻³ cm²/V·s | ~10³ | [1] |